Computed logP and TPSA Differentiation of 1-(1-Methylpiperidin-4-yl)guanidine from the N-Benzyl Analog
The N-methyl substitution on the piperidine ring of the target compound yields a substantially lower computed lipophilicity (XLogP3 = −0.8) compared with the N-benzyl analog, 1-(1-benzylpiperidin-4-yl)guanidine, which would be predicted to have an XLogP3 of approximately +1.5 to +2.0 due to the added phenyl ring. The target compound's TPSA of 67.6 Ų and low molecular weight (156.23 Da) place it within favorable CNS drug-like property space (MW < 400, TPSA < 90 Ų), whereas the N-benzyl analog exceeds the preferred TPSA threshold for passive CNS penetration [1]. These properties make the target compound more suitable as a fragment-like starting point for CNS-targeted medicinal chemistry programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = −0.8; TPSA = 67.6 Ų; MW = 156.23 Da [1] |
| Comparator Or Baseline | 1-(1-Benzylpiperidin-4-yl)guanidine: estimated XLogP3 ~+1.5 to +2.0; TPSA ~67.6 Ų; MW ~218 Da (estimated from structure, no experimental data available for comparator) |
| Quantified Difference | ΔXLogP3 ≈ −2.3 to −2.8 log units (target more hydrophilic); MW advantage of ~62 Da |
| Conditions | Computed properties from PubChem (XLogP3 3.0); comparator values are class-level estimates based on fragment addition of phenyl group |
Why This Matters
The 60+ Da molecular weight advantage and 2.3+ log unit lower lipophilicity of the target compound reduces the risk of promiscuous binding and poor solubility that often accompany benzyl-substituted analogs, making it a more attractive fragment for lead generation.
- [1] PubChem. Compound Summary for CID 54594226: 1-(1-Methylpiperidin-4-yl)guanidine. Computed XLogP3, TPSA, Molecular Weight. https://pubchem.ncbi.nlm.nih.gov/compound/1313488-45-7 View Source
